molecular formula C13H17NO2S B2893402 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol CAS No. 444150-37-2

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol

Cat. No.: B2893402
CAS No.: 444150-37-2
M. Wt: 251.34
InChI Key: MKGQMBWEVSVOJO-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a chemical compound characterized by the presence of an ethoxy group, a pyrrolidinylcarbothioyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol typically involves the reaction of 2-ethoxyphenol with a pyrrolidinylcarbothioyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrrolidinylcarbothioyl moiety can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyphenol: Lacks the pyrrolidinylcarbothioyl group, making it less complex.

    4-(1-Pyrrolidinylcarbothioyl)phenol: Lacks the ethoxy group, affecting its reactivity and properties.

    2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)aniline: Similar structure but with an aniline group instead of a phenol group.

Uniqueness

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-ethoxy-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-2-16-12-9-10(5-6-11(12)15)13(17)14-7-3-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGQMBWEVSVOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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